3-[2-(Dimethylamino)phenyl]propan-1-ol
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Overview
Description
3-[2-(Dimethylamino)phenyl]propan-1-ol is an organic compound with the molecular formula C11H17NO. It is a liquid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Dimethylamino)phenyl]propan-1-ol typically involves the reaction of 2-(dimethylamino)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures, including extraction and purification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batches, and the final product undergoes rigorous quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Dimethylamino)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products include primary and secondary amines.
Substitution: The major products include substituted amines and other derivatives.
Scientific Research Applications
3-[2-(Dimethylamino)phenyl]propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-[2-(Dimethylamino)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, leading to various physiological effects. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-phenylpropan-1-ol: This compound has a similar structure but with a phenyl group instead of a dimethylamino group.
3-(3,4-Dimethoxyphenyl)-1-propanol: This compound has methoxy groups instead of a dimethylamino group.
3-Diethylamino-1-propanol: This compound has an ethyl group instead of a methyl group on the amino group .
Uniqueness
3-[2-(Dimethylamino)phenyl]propan-1-ol is unique due to the presence of the dimethylamino group attached to the phenyl ring, which imparts specific chemical and biological properties. This structural feature allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-[2-(dimethylamino)phenyl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2)11-8-4-3-6-10(11)7-5-9-13/h3-4,6,8,13H,5,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDXKFZTTZTKEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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